

5',5'-Difluoro BAPTA: A Technical Guide for Calcium Chelation

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Compound of Interest

Compound Name:

5',5-Difluoro BAPTA
tetrapotassium

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Introduction: 5',5'-Difluoro BAPTA (5F-BAPTA) is a high-affinity, selective calcium chelator widely utilized in biological research to buffer intracellular calcium levels and to measure intracellular free calcium concentrations ([Ca²+]i). As a derivative of the parent compound BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), 5F-BAPTA offers the key advantages of being relatively insensitive to pH changes around physiological levels and exhibiting rapid binding kinetics. Its unique fluorine substitutions make it particularly amenable to the non-invasive technique of ¹9F Nuclear Magnetic Resonance (NMR) spectroscopy for the quantification of [Ca²+]i.[1][2][3][4][5]

This technical guide provides a comprehensive overview of the core properties of 5',5'-Difluoro BAPTA, detailed experimental protocols for its use, and a summary of its key characteristics to aid researchers in its effective application.

Core Properties of 5',5'-Difluoro BAPTA

5',5'-Difluoro BAPTA is a non-fluorescent calcium indicator that is commonly used in its acetoxymethyl (AM) ester form for loading into live cells.[5][6] The lipophilic AM ester allows the molecule to permeate the cell membrane. Once inside the cell, ubiquitous intracellular



esterases cleave the AM groups, trapping the now membrane-impermeant and active form of 5F-BAPTA in the cytosol.[7][8]

Physicochemical and Binding Properties

The key quantitative parameters of 5',5'-Difluoro BAPTA are summarized in the tables below.

Property	Value	Source
Molecular Formula	C34H38F2N2O18 (AM Ester)	[6][7][8]
Molecular Weight	800.67 g/mol (AM Ester)	[6]
CAS Number	156027-00-8 (AM Ester)	[6][7][8]
Appearance	Colorless to white/off-white crystalline powder	[8][9]
Solubility	Soluble in DMSO, DMF, EtOAc, CHCl ₃	[9]

Calcium Binding Affinity (Kd)	Value	Conditions	Source
Kd (No Mg ²⁺)	635 nM	10 mM HEPES, 115 mM KCl, 20 mM NaCl, pH 7.05	Thermo Fisher Scientific
Kd (1 mM Mg ²⁺)	705 nM	10 mM HEPES, 115 mM KCl, 20 mM NaCl, pH 7.05	Thermo Fisher Scientific
Kd (No Mg ²⁺)	610 nM	Buffer not specified	Interchim
Kd (1 mM Mg ²⁺)	720 nM	Buffer not specified	Interchim

Binding Kinetics: While specific on-rate (k_on) and off-rate (k_off) constants for 5',5'-Difluoro BAPTA are not readily available in the literature, BAPTA and its derivatives are known for their fast binding kinetics. The kinetics of BAPTA are considered to be nearly indistinguishable from those of the fluorescent calcium indicator Fura-2, with on-rates in the range of 10⁸ to 10⁹



M⁻¹s⁻¹.[10][11][12] This rapid binding and release makes BAPTA derivatives suitable for buffering rapid calcium transients.[10]

Selectivity: BAPTA and its derivatives exhibit high selectivity for Ca²⁺ over other divalent cations, most notably Mg²⁺.[4][13][14] This is a significant advantage over older chelators like EDTA and EGTA. The selectivity for Ca²⁺ is attributed to the pre-organized binding cavity formed by the aromatic rings and carboxylate groups, which is optimally sized for the ionic radius of Ca²⁺.[14] 5,5'-Difluoro BAPTA has also been shown to be insensitive to contaminating divalent ions of high affinity such as Zn²⁺, Fe²⁺, and Mn²⁺ in the context of ¹⁹F-NMR measurements.[2][3] It has been noted to form a complex with Fe²⁺ with a Kd of 50 nM.[15]

Experimental Protocols Loading 5',5'-Difluoro BAPTA-AM into Live Cells

The following protocol is a general guideline for loading adherent cells with 5F-BAPTA-AM. Optimal conditions, such as concentration and incubation time, should be determined empirically for each cell type.

Materials:

- 5',5'-Difluoro BAPTA-AM
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer (pH 7.2-7.4)
- Pluronic® F-127 (20% solution in DMSO)
- Probenecid (optional)

Stock Solution Preparation:

- Prepare a 2 to 5 mM stock solution of 5',5'-Difluoro BAPTA-AM in anhydrous DMSO.
- Store the stock solution in small aliquots at -20°C, protected from light and moisture.

Loading Protocol:

Foundational & Exploratory

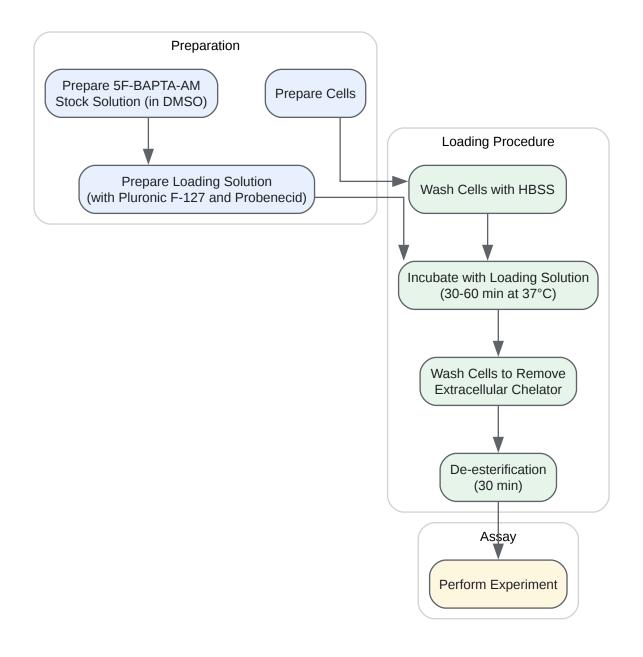




- Plate cells on a suitable culture vessel and grow to the desired confluency.
- On the day of the experiment, prepare a loading solution by diluting the 5F-BAPTA-AM stock solution in HBSS to a final concentration of 10-50 μM.
- To aid in solubilization, first mix the 5F-BAPTA-AM stock with an equal volume of 20% Pluronic® F-127 before diluting in HBSS. The final concentration of Pluronic® F-127 should be between 0.02% and 0.04%.
- If using probenecid to inhibit anion exchange pumps and improve intracellular retention, add it to the loading solution at a final concentration of 1-2.5 mM.
- Remove the culture medium from the cells and wash once with HBSS.
- Incubate the cells in the 5F-BAPTA-AM loading solution for 30-60 minutes at 37°C.
 Incubation times may be extended up to 120 minutes for some cell lines.
- Wash the cells two to three times with warm HBSS to remove extracellular 5F-BAPTA-AM.
- Incubate the cells in fresh HBSS for a further 30 minutes to allow for complete deesterification of the AM ester by intracellular esterases.

Experimental Workflow for Cell Loading





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Caption: Workflow for loading cells with 5',5'-Difluoro BAPTA-AM.

Measuring Intracellular Ca²⁺ with ¹⁹F-NMR Spectroscopy

5',5'-Difluoro BAPTA is a key tool for measuring [Ca²+]i using ¹9F-NMR. The fluorine nuclei on the BAPTA molecule have a chemical shift that is sensitive to the binding of calcium. In the absence of Ca²+, the ¹9F-NMR spectrum shows a single resonance. Upon Ca²+ binding, a second resonance appears at a different chemical shift. The relative areas of the free and Ca²+-bound peaks can be used to calculate the intracellular free calcium concentration.[2][3]



General Protocol:

- Load cells with 5F-BAPTA-AM as described in the previous protocol.
- Prepare a cell suspension or perfused organ for NMR analysis.
- Acquire ¹⁹F-NMR spectra using a high-field NMR spectrometer equipped with a suitable probe.
- Process the NMR data (Fourier transformation, phasing, and baseline correction).
- Integrate the areas of the ¹⁹F signals corresponding to the free 5F-BAPTA and the Ca²⁺bound 5F-BAPTA.
- Calculate the intracellular free Ca²⁺ concentration using the following equation:

$$[Ca^{2+}] = Kd * ([Ca^{2+}-5F-BAPTA] / [5F-BAPTA])$$

Where:

- Kd is the dissociation constant of 5F-BAPTA for Ca²⁺ under the experimental conditions.
- [Ca²⁺-5F-BAPTA] is the concentration of the calcium-bound form (proportional to its peak area).
- [5F-BAPTA] is the concentration of the free form (proportional to its peak area).

Signaling Pathway for ¹⁹F-NMR Measurement

Caption: Logical workflow for measuring [Ca²⁺]i using 5F-BAPTA and ¹⁹F-NMR.

Synthesis of 5',5'-Difluoro BAPTA-AM

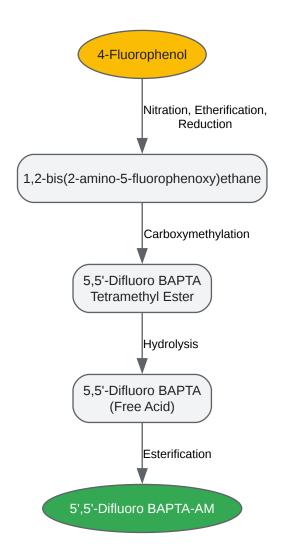
The synthesis of 5',5'-Difluoro BAPTA-AM is a multi-step process that has been described in the literature. The following is a summary of the synthetic route. For detailed experimental procedures, please refer to the primary literature.

Synthetic Pathway Overview:



- Synthesis of 1,2-bis(2-amino-5-fluorophenoxy)ethane: This intermediate is typically prepared from 4-fluorophenol through a series of reactions involving nitration, etherification, and reduction of the nitro groups.
- Carboxymethylation: The amino groups of 1,2-bis(2-amino-5-fluorophenoxy)ethane are then carboxymethylated using a haloacetic acid ester (e.g., methyl bromoacetate) to yield the tetramethyl ester of 5,5'-Difluoro BAPTA.
- Hydrolysis: The tetramethyl ester is hydrolyzed to the free acid form (5,5'-Difluoro BAPTA)
 using a base such as potassium hydroxide.
- Esterification: The free acid is then converted to the acetoxymethyl (AM) ester by reaction with bromomethyl acetate or a similar reagent.

Simplified Synthesis Workflow





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Caption: Simplified synthetic pathway for 5',5'-Difluoro BAPTA-AM.

Limitations and Off-Target Effects

While 5',5'-Difluoro BAPTA is a powerful tool, it is important to be aware of its potential limitations and off-target effects.

- Buffering Effects: The primary function of 5F-BAPTA is to chelate calcium. At high intracellular concentrations, it can act as a significant calcium buffer, potentially altering the dynamics of physiological calcium signals.
- Off-Target Effects: BAPTA and its derivatives have been reported to have effects independent of their calcium-chelating properties. For example, BAPTA AM has been shown to inhibit some voltage-gated potassium (Kv) channels.
- Incomplete Hydrolysis: Incomplete de-esterification of the AM ester can lead to the accumulation of partially hydrolyzed, fluorescent intermediates, which could potentially interfere with other fluorescence-based measurements.
- Compartmentalization: There is a possibility of the AM ester or the active chelator accumulating in intracellular organelles, which could complicate the interpretation of cytosolic calcium measurements.

Conclusion

5',5'-Difluoro BAPTA is a valuable and versatile calcium chelator for researchers studying intracellular calcium signaling. Its high selectivity for calcium, rapid binding kinetics, and suitability for ¹⁹F-NMR spectroscopy make it a powerful tool for both buffering intracellular calcium and for obtaining quantitative measurements of free calcium concentrations. By understanding its properties and following established experimental protocols, researchers can effectively utilize 5',5'-Difluoro BAPTA to gain deeper insights into the complex roles of calcium in cellular physiology and pathophysiology.



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